molecular formula C15H21IN2O3 B048266 Iolopride I-123 CAS No. 113716-48-6

Iolopride I-123

Cat. No.: B048266
CAS No.: 113716-48-6
M. Wt: 400.24 g/mol
InChI Key: CANPFCFJURGKAX-SCBSARHOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IOLOPRIDE (123I) involves the iodination of iodobenzamide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of IOLOPRIDE (123I) involves the use of cyclotrons to produce iodine-123. The iodine-123 is then incorporated into the benzamide structure through a series of chemical reactions. The process is carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

IOLOPRIDE (123I) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is IOLOPRIDE (123I) itself, which is then used for diagnostic imaging .

Mechanism of Action

IOLOPRIDE (123I) exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding allows for the visualization of these receptors using SPECT imaging. The compound’s radioactive iodine-123 emits gamma rays, which are detected by the SPECT scanner, creating detailed images of the receptor distribution . This mechanism is particularly useful in differentiating between various neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IOLOPRIDE (123I)

IOLOPRIDE (123I) is unique in its specific binding to dopamine D2/D3 receptors, making it particularly useful for neurological applications. Its ability to differentiate between Parkinson’s disease and other neurodegenerative disorders sets it apart from other similar compounds .

Properties

CAS No.

113716-48-6

Molecular Formula

C15H21IN2O3

Molecular Weight

400.24 g/mol

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide

InChI

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4

InChI Key

CANPFCFJURGKAX-SCBSARHOSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC

Key on ui other cas no.

113716-48-6

Synonyms

123I-IBZM
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled
3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled
3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide
IBZM
N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide

Origin of Product

United States

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